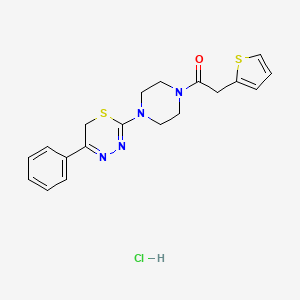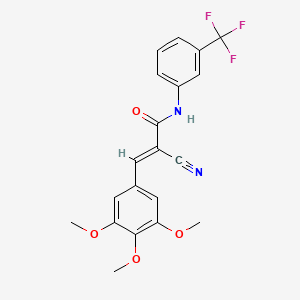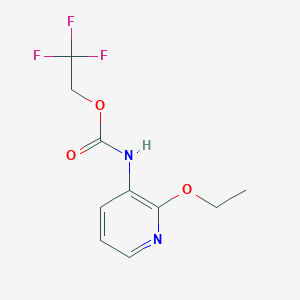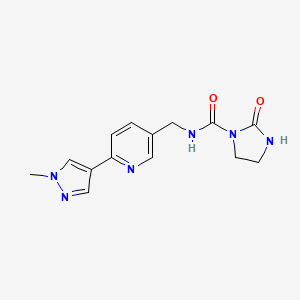
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4OS2 and its molecular weight is 420.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety : A study by Tomar et al. (2007) focused on the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone with various substituted benzaldehydes through Claisen-Schmidt condensation. These compounds were characterized and evaluated for antimicrobial activity, showing potential against Gram-positive bacteria like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the most potent compound exhibiting an MIC(50) value of 2.22 µg/mL against C. albicans Tomar et al., 2007.
Antitumor Activity Evaluation
In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells : Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives with a piperazine amide moiety, investigating their anticancer activities against MCF-7 breast cancer cells. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were identified as promising antiproliferative agents, comparing favorably with cisplatin, a known anticancer drug Yurttaş et al., 2014.
Sparfloxacin Derivatives as Antibacterial and Antimycobacterial Agents
Synthesis of Sparfloxacin derivatives as an antibacterial, antimycobacterial agents with cytotoxicity investigation : Gurunani et al. (2022) explored the synthesis of N-substituted piperazinyl quinolones derivatives, revealing moderate activity against Gram-positive bacteria and specific halogenated analogs showing antibacterial and antimycobacterial activity. This study indicates the potential of these derivatives for further clinical investigation Gurunani et al., 2022.
Electrochemical Synthesis of Phenylpiperazine Derivatives
Electrochemical synthesis of new substituted phenylpiperazines : Nematollahi and Amani (2011) developed an environmentally friendly, reagent-less electrochemical method to synthesize new phenylpiperazine derivatives. This method, utilizing cyclic voltammetry and controlled-potential coulometry, provides a safe and efficient approach to producing these compounds Nematollahi & Amani, 2011.
Antipsychotic Activity of Biphenyl-Aryl Piperazine Derivatives
Design, synthesis, pharmacological evaluation, and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics : Bhosale et al. (2014) designed biphenyl moiety linked with aryl piperazine and synthesized derivatives to evaluate for antipsychotic activity. Compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing an impressive antipsychotic profile with lower potency for catalepsy induction, suggesting potential as antipsychotic agents Bhosale et al., 2014.
properties
IUPAC Name |
1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBVZLPPCKVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)
![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)


![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)
